tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate: is a synthetic organic compound with the molecular formula C₉H₁₆N₂O₄ and a molecular weight of 216.23 g/mol . This compound is often used in research and development due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis .
Biology and Medicine: It is also used in the study of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can modulate cellular processes and have potential therapeutic implications .
Comparison with Similar Compounds
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: Used in the preparation of selective hydantoin inhibitors.
tert-Butyl carbamate: Commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines.
Uniqueness: tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate is unique due to its azetidinone ring structure, which imparts specific chemical reactivity and biological activity. This distinguishes it from other carbamate derivatives and makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-5-11(14-4)7(6)12/h6H,5H2,1-4H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRWORKUCQDSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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